molecular formula C8H13NO2 B052431 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol CAS No. 117525-34-5

2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol

Cat. No. B052431
M. Wt: 155.19 g/mol
InChI Key: OUNUJSYYKUCUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a widely used reagent in organic synthesis due to its ability to act as a chiral auxiliary and a ligand for transition metal catalysis.

Mechanism Of Action

The mechanism of action of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol is not fully understood. However, it is believed that it acts as a chiral auxiliary by coordinating with the substrate and the catalyst to control the stereochemistry of the product. As a ligand for transition metal catalysis, it forms a complex with the metal center and facilitates the reaction by lowering the activation energy.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol. However, it has been reported to have low toxicity and is considered to be relatively safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol in laboratory experiments is its ability to act as a chiral auxiliary and a ligand for transition metal catalysis. This makes it a versatile reagent that can be used in a wide range of reactions. Additionally, it has a high yield and is relatively easy to synthesize.
One of the limitations of using 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol is its cost. It is a relatively expensive reagent, which may limit its use in some laboratory settings. Additionally, its use may require specialized equipment and expertise, which may also limit its use.

Future Directions

There are several future directions for the use of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol in scientific research. One potential area of research is the development of new synthetic methodologies using this reagent. Additionally, it may be used in the synthesis of new biologically active compounds for pharmaceutical applications. Further studies may also be conducted to understand the mechanism of action and biochemical and physiological effects of this reagent.

Synthesis Methods

The synthesis of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol involves the reaction of 3,5-dimethyl-4-isocyanato-1,2-oxazole with isopropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. This method provides a high yield of the product and is relatively simple to perform.

Scientific Research Applications

2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol has been extensively used in scientific research due to its unique properties. It has been used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the product. It has also been used as a ligand for transition metal catalysis in various reactions such as cross-coupling reactions, hydrogenation reactions, and oxidation reactions. Additionally, it has been used in the synthesis of biologically active compounds such as natural products and pharmaceuticals.

properties

CAS RN

117525-34-5

Product Name

2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-ol

InChI

InChI=1S/C8H13NO2/c1-5-7(8(3,4)10)6(2)11-9-5/h10H,1-4H3

InChI Key

OUNUJSYYKUCUMC-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)C(C)(C)O

Canonical SMILES

CC1=C(C(=NO1)C)C(C)(C)O

synonyms

4-Isoxazolemethanol,-alpha-,-alpha-,3,5-tetramethyl-(9CI)

Origin of Product

United States

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